6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic scaffold with a ketone group at position 2. Key structural features include:
- 6-ethoxy substituent: Enhances lipophilicity and influences electronic properties via electron-donating effects.
- 3-(4-methoxybenzenesulfonyl) group: A sulfonyl group with a methoxy substituent, contributing to strong electron-withdrawing effects and possible hydrogen-bonding interactions.
Properties
IUPAC Name |
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFVUOOXSNSLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: The ethoxy, fluorophenyl, and methoxyphenyl groups are introduced through various substitution reactions. For instance, the ethoxy group can be added via an ethylation reaction using ethyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
The following table summarizes key structural differences between the target compound and analogues from the evidence:
Key Observations:
- Position 1: The 4-fluorophenylmethyl group in the target compound offers a balance between electron-withdrawing (fluorine) and steric effects, contrasting with the bulkier 4-chlorobenzyl in or the non-halogenated 4-methoxyphenylmethyl in .
- Position 3 : The 4-methoxybenzenesulfonyl group in the target compound provides stronger electron withdrawal compared to the 4-isopropylbenzenesulfonyl in , which introduces steric hindrance. The benzoyl group in lacks sulfonyl’s hydrogen-bonding capacity.
- Position 6 : Ethoxy substituents (target, ) enhance lipophilicity compared to the fluoro group in , which reduces steric bulk but increases polarity.
Theoretical Implications of Substituent Effects
- Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may stabilize negative charges or participate in dipole interactions, unlike the benzoyl group in .
- Halogen Effects : Fluorine (target) vs. chlorine () at position 1 affects electronegativity and van der Waals interactions.
- Lipophilicity : Ethoxy groups (target, ) likely increase logP values compared to the fluoro-substituted , impacting membrane permeability.
Biological Activity
6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, characterized by a complex structure that includes various functional groups such as ethoxy, fluorophenyl, methoxyphenyl, and sulfonyl. This unique arrangement contributes to its potential biological activities, which are currently under investigation for applications in medicinal chemistry.
Chemical Structure
The compound's IUPAC name is 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one, with the following molecular formula:
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through Friedländer synthesis.
- Introduction of Functional Groups : Ethoxy and other groups are added via substitution reactions.
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves inhibition of key enzymes responsible for cell proliferation. For instance, studies have shown that quinoline derivatives can inhibit topoisomerases, leading to apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components are known to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE). Inhibition of AChE can have implications for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related quinoline derivatives:
The biological activity of this compound is thought to involve:
- Enzyme Binding : The compound may bind to target enzymes or receptors, modulating their activity.
- Cell Cycle Interference : By inhibiting key enzymes involved in cell cycle regulation, it can induce cell death in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
